molecular formula C15H11ClN2O2 B13732643 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

Cat. No.: B13732643
M. Wt: 286.71 g/mol
InChI Key: UBVFTAANHVKCRX-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is an organic compound with the molecular formula C15H11ClN2O2. It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This compound is also known by other names such as Demoxepam and Chlordiazepoxide lactam .

Preparation Methods

The synthesis of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves several steps:

    Synthesis of Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the reaction of 2-aminobenzophenone with various reagents.

    Chlorination: The next step involves the introduction of a chlorine atom at the 7th position of the benzodiazepine ring. This is typically done using chlorinating agents such as thionyl chloride.

    Oxidation: The final step involves the oxidation of the benzodiazepine derivative to form the 4-oxide.

Chemical Reactions Analysis

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its parent benzodiazepine form. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on the central nervous system, including its sedative and anxiolytic properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

    Industry: It is used in the synthesis of other benzodiazepine derivatives and related compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .

Comparison with Similar Compounds

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is similar to other benzodiazepine derivatives such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Nordazepam: A metabolite of diazepam with similar pharmacological effects.

    Oxazepam: Used for its anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and sedative effects.

What sets this compound apart is its unique 4-oxide functional group, which may contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

7-chloro-4-oxido-5-phenyl-1,5-dihydro-1,4-benzodiazepin-4-ium-2-one

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19)

InChI Key

UBVFTAANHVKCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-]

Origin of Product

United States

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